molecular formula C14H6F2O2 B13140286 1,2-Difluoroanthraquinone CAS No. 88120-15-4

1,2-Difluoroanthraquinone

Cat. No.: B13140286
CAS No.: 88120-15-4
M. Wt: 244.19 g/mol
InChI Key: RGALIJDPFBKIGO-UHFFFAOYSA-N
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Description

1,2-Difluoroanthraquinone is a fluorinated derivative of the 9,10-anthraquinone structure, a privileged scaffold in organic and medicinal chemistry. While specific studies on the 1,2-difluoro isomer are less common in the available literature, its reactivity is anticipated to be similar to other polyfluoroanthraquinones. These compounds are valued as key intermediates in organic synthesis, where the fluorine atoms can act as superior leaving groups in nucleophilic aromatic substitution reactions. This property allows researchers to synthesize a diverse range of novel anthraquinone derivatives, such as those symmetrically or unsymmetrically functionalized with amines, thiols, or other nucleophiles . The primary application of such functionalized fluorinated anthraquinones is in the development of advanced materials. They serve as precursors for dyes and pigments with tunable absorption spectra, finding potential uses in toners, inks for diffusion thermal transfer printing, and color filters . Furthermore, anthraquinone derivatives are investigated for roles in redox flow batteries due to their electroactive properties . In pharmaceutical and bioorganic research, the anthraquinone core is a common feature in compounds studied for various biological activities. The incorporation of fluorine atoms can alter the molecule's polarity, photostability, and interaction with biological targets, making this compound a valuable building block for constructing potential pharmacophores . This product is intended for research purposes as a chemical synthon. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88120-15-4

Molecular Formula

C14H6F2O2

Molecular Weight

244.19 g/mol

IUPAC Name

1,2-difluoroanthracene-9,10-dione

InChI

InChI=1S/C14H6F2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H

InChI Key

RGALIJDPFBKIGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1,2 Difluoroanthraquinone

Influence of Fluorine Substituents on Electronic Structure and Reactivity

The presence of two adjacent fluorine atoms at the 1 and 2 positions of the anthraquinone (B42736) core imparts unique electronic and steric characteristics to the molecule, which in turn govern its reactivity.

Fluorine is the most electronegative element, and its incorporation into the anthraquinone skeleton exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic rings, thereby decreasing their nucleophilicity and making them more susceptible to nucleophilic attack. The two fluorine atoms in 1,2-difluoroanthraquinone act in concert to deactivate the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is particularly relevant for fluoroaromatic compounds. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus a prime target for nucleophiles. While fluorine is a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The strong electron-withdrawing nature of the fluorine atom stabilizes this intermediate, facilitating the reaction.

Both steric and electronic factors play a crucial role in determining the regioselectivity and rate of nucleophilic substitution reactions on this compound. The two adjacent fluorine atoms create a sterically hindered environment around the C-1 and C-2 positions. However, the strong activation towards nucleophilic attack often overcomes this steric hindrance.

The regioselectivity of nucleophilic attack is influenced by the relative stability of the possible Meisenheimer complex intermediates. Nucleophilic attack at either the C-1 or C-2 position would lead to a resonance-stabilized intermediate where the negative charge is delocalized over the aromatic system and the carbonyl groups. The precise position of attack by a given nucleophile will depend on a subtle interplay of steric hindrance from the adjacent fluorine and the electronic stabilization of the resulting intermediate.

Nucleophilic Substitution Reactions at Fluorine-Bearing Positions

The activated nature of the C-F bonds in this compound allows for their displacement by a variety of nucleophiles, providing a versatile route to a wide range of substituted anthraquinone derivatives.

The reaction of this compound with amines is expected to proceed via a nucleophilic aromatic substitution mechanism to yield aminoanthraquinone derivatives. While specific studies on this compound are not abundant in the available literature, the general reactivity of fluoroanthraquinones suggests that such reactions would be feasible. For instance, the amination of other fluoroaromatic compounds is a well-established synthetic methodology. The reaction conditions, such as temperature, solvent, and the nature of the amine (primary, secondary, alkyl, or fluoroalkyl), would significantly influence the reaction rate and the potential for mono- or di-substitution. Fluoroalkylamines, being less nucleophilic than their alkyl counterparts due to the electron-withdrawing nature of the fluoroalkyl group, might require more forcing conditions to react.

The regioselectivity of amination would be a key aspect to consider, with substitution potentially occurring at either the C-1 or C-2 position.

Table 1: Expected Products from Amination of this compound

Nucleophile Expected Product(s)
Alkylamine (R-NH₂) 1-Alkylamino-2-fluoroanthraquinone and/or 2-Alkylamino-1-fluoroanthraquinone

Note: The table represents potential products, and the actual product distribution would depend on specific reaction conditions and the interplay of steric and electronic factors.

The displacement of fluoride (B91410) by alkoxides is a common and efficient method for the synthesis of alkoxyarenes. The reaction of this compound with alkoxides, such as sodium methoxide (B1231860) or ethoxide, is anticipated to yield the corresponding mono- or di-alkoxyanthraquinones. A study on the synthesis of alkoxyanthraquinones from fluoroanthraquinones has demonstrated the feasibility of this transformation, highlighting its utility in preparing these derivatives. acs.orgacs.org

The Williamson ether synthesis, a classic method for ether formation, is analogous to this process where an alkoxide acts as the nucleophile. masterorganicchemistry.com The reaction typically proceeds under anhydrous conditions to prevent the formation of hydroxyanthraquinones. The choice of alcohol and the reaction conditions will determine the nature of the resulting alkoxy substituent.

Table 2: Potential Products from Alkoxylation of this compound

Nucleophile Expected Product(s)
Sodium Methoxide (NaOCH₃) 1-Methoxy-2-fluoroanthraquinone and/or 2-Methoxy-1-fluoroanthraquinone

Note: The formation of di-substituted products is also possible, depending on the stoichiometry and reaction conditions.

The reaction of this compound with sulfur-based nucleophiles, such as thiols or their corresponding thiolates, would lead to the formation of thioether derivatives. These reactions are expected to follow a similar SNAr pathway. The high nucleophilicity of thiolates makes them potent reagents for the displacement of aromatic fluorides.

While specific experimental data for the thiolation of this compound is limited, studies on other polyfluoroarenes have shown that reactions with thiophenoxide ions can lead to monosubstituted products. The reaction conditions would need to be carefully controlled to favor either mono- or di-substitution.

Other heteroatom nucleophiles, such as those containing selenium or phosphorus, could also potentially displace the fluorine atoms, leading to a wider array of functionalized anthraquinones with unique electronic and biological properties.

Table 3: Potential Products from Thiolation of this compound

Nucleophile Expected Product(s)
Thiophenol (C₆H₅SH) / Thiophenolate 1-(Phenylthio)-2-fluoroanthraquinone and/or 2-(Phenylthio)-1-fluoroanthraquinone

Note: The reactivity and regioselectivity will be influenced by the nature of the thiol and the reaction conditions.

Redox Chemistry and Electrochemical Properties

The redox behavior of this compound is fundamentally governed by the electron-accepting anthraquinone core, significantly modulated by the presence of two electron-withdrawing fluorine atoms. These substituents enhance the electrophilicity of the quinone system, which in turn influences its electrochemical properties. The study of its redox chemistry provides insight into electron transfer mechanisms and the stability of its reduced forms.

The electrochemical reduction of anthraquinones, including fluorinated derivatives, typically proceeds through two successive one-electron transfer steps. acs.orgresearchgate.net In aprotic solvents, this pathway leads to the formation of a radical anion (semiquinone) and subsequently a dianion.

Step 1: Formation of the Radical Anion AQ + e⁻ ⇌ AQ•⁻

Step 2: Formation of the Dianion AQ•⁻ + e⁻ ⇌ AQ²⁻

The stability and subsequent reactivity of these charged species are influenced by the solvent, the electrolyte, and the molecular structure of the anthraquinone derivative. acs.org For this compound, the fluorine atoms help to delocalize the negative charge in the radical anion and dianion through their inductive effects, thereby stabilizing these reduced species. In protic media, the reduction process is more complex, often involving proton-coupled electron transfer (PCET), where the electron transfer steps are coupled with protonation, leading to the formation of hydroquinone (B1673460) species. acs.org

The general mechanism can be influenced by factors such as pH and the concentration of the electroactive species. acs.org Cyclic voltammetry is a key technique used to study these pathways, where the potentials and reversibility of the reduction peaks provide information about the electron transfer kinetics and the stability of the intermediates. acs.orgresearchgate.net

The introduction of fluorine atoms onto the anthraquinone skeleton has a pronounced effect on its redox potential. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring system, making the molecule more susceptible to reduction.

Consequently, the reduction potentials of this compound are shifted to more positive (less negative) values compared to unsubstituted anthraquinone. nih.gov This indicates that less energy is required to add an electron to the molecule. Computational studies on various substituted quinones have consistently shown that electron-withdrawing groups, such as fluorine, cyano, or nitro groups, increase the redox potential. nih.govresearchgate.net Conversely, electron-donating groups like hydroxyl or methyl groups tend to decrease the redox potential. nih.govresearchgate.net

The kinetics of the electron transfer reaction can also be affected by functionalization. researchgate.netnih.govresearchgate.net The solvent reorganization energy, a key parameter in Marcus theory of electron transfer, is influenced by the molecular size and the distribution of charge in the reduced species. bohrium.com The presence of fluorine atoms alters the charge distribution and solvation shell around the molecule, thereby influencing the rate constant of the electron transfer.

Table 1: Effect of Fluorine Substitution on the Calculated Redox Potentials of Anthraquinone

CompoundNumber of Fluorine SubstituentsExpected Effect on Redox Potential (E°)Rationale
Anthraquinone0BaselineReference compound.
1-Fluoroanthraquinone1More positive than baselineSingle electron-withdrawing group increases E°. nih.gov
This compound2More positive than 1-fluoroanthraquinoneCumulative electron-withdrawing effect of two fluorine atoms further increases E°. researchgate.net

Photochemical Transformations and Photo-Reactivity

Anthraquinones are well-known for their photochemical activity, which stems from the excitation of their carbonyl groups upon absorption of UV or visible light. This leads to the formation of excited singlet and triplet states that can initiate various chemical reactions. The fluorine substituents on this compound can influence the energy levels of these excited states and the subsequent reaction pathways.

Upon photoexcitation, anthraquinones can act as potent photosensitizers. In the presence of an electron or hydrogen donor, the excited anthraquinone can undergo photoreduction to form a semiquinone radical anion or a hydroquinone. This process is often utilized in photodynamic therapy and photocatalysis.

Conversely, excited anthraquinone can participate in photooxidation reactions. It can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), by transferring energy from its triplet state to ground-state molecular oxygen (³O₂). researchgate.netredalyc.org This singlet oxygen is a powerful oxidant capable of reacting with a wide range of organic substrates. researchgate.net Fluorinated anthraquinones can also act as photosensitizers in reactions such as the photobromination of phenols in aqueous solutions, demonstrating their ability to generate reactive halogen species under irradiation. publish.csiro.au In some contexts, the photochemical reactions can involve both photoreduction and photooxidation cycles concurrently. mdpi.com

Photocyclization is a class of photochemical reaction that can lead to the formation of new ring systems. For aromatic compounds, this often involves an intramolecular cyclization driven by the absorption of light, followed by an oxidation step to form a stable aromatic product. mdpi.com While specific studies on the photocyclization of this compound are not widely documented, related halogenated aromatic compounds can undergo such transformations. For instance, the irradiation of certain halogenoanthraquinones in acidic media can lead to photo-hydroxylation, a form of photo-nucleophilic substitution, rather than cyclization. oup.com The potential for this compound to undergo intramolecular photocyclization would depend on the presence of suitable adjacent functional groups that could participate in the ring-closing step. A related process, the photocycloaddition of fluorinated uracils to naphthalenes, demonstrates the capacity of fluorinated aromatics to participate in complex photochemical constructions. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (Potential Applications)

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making aryl fluorides generally less reactive than their chloro, bromo, or iodo counterparts in traditional cross-coupling reactions. rsc.org However, significant advances in catalyst design, particularly the development of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, have enabled the activation of C-F bonds, especially in electron-deficient aromatic systems. rsc.orgmdpi.com

Given that the anthraquinone framework is inherently electron-withdrawing, and this effect is amplified by the two fluorine atoms, this compound represents a potential substrate for such advanced cross-coupling methodologies. nih.gov These reactions could be used to synthesize more complex anthraquinone derivatives by forming new carbon-carbon or carbon-heteroatom bonds at the 1- and/or 2-positions. The reliability and versatility of palladium-catalyzed cross-coupling reactions have made them indispensable tools in pharmaceutical and materials science research. nih.govmdpi.com

Potential cross-coupling reactions for this compound could include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. researchgate.netntnu.no

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Hiyama Coupling: Reaction with organosilicon reagents to form C-C bonds. nih.gov

Stille Coupling: Reaction with organotin reagents to form C-C bonds.

The success of these potential applications would depend on optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve selective activation of one or both C-F bonds. nih.govmdpi.com

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerBond FormedCatalyst System (Example)
Suzuki-Miyaura CouplingAryl/Alkyl Boronic AcidC-CPalladium acetate, SPhos ligand, K₂CO₃ base ntnu.no
Buchwald-Hartwig AminationPrimary/Secondary AmineC-NPd₂(dba)₃, Buchwald ligands (e.g., XPhos), NaOtBu base
Hiyama CouplingOrganosilaneC-CPd(dba)₂, dppe ligand, TBAF activator nih.gov
Stille CouplingOrganostannaneC-CPd(PPh₃)₄

Polymerization Reactions Involving Fluorinated Anthraquinones as Monomers

Fluorinated anthraquinones, particularly those with fluorine atoms on the aromatic rings, are potential monomers for the synthesis of high-performance polymers. The strong electron-withdrawing nature of the anthraquinone core activates the C-F bonds towards nucleophilic aromatic substitution (SNAr). This reactivity allows difluoroanthraquinone isomers, in principle, to act as an activated dihalide monomer in polycondensation reactions with various dinucleophiles to form poly(arylene ether)s and related structures.

While specific research detailing the use of this compound as a monomer is not extensively documented in publicly available literature, its potential for polymerization can be understood by analogy to other activated difluoroaromatic compounds, such as 4,4′-difluorobenzophenone, which is a key monomer in the production of poly(ether ether ketone) (PEEK). The general reaction scheme involves the step-growth polymerization of a difluoro monomer with a bisphenol, typically in a high-boiling polar aprotic solvent in the presence of a weak base like potassium carbonate. The base deprotonates the bisphenol to form the more nucleophilic phenoxide, which then displaces the fluoride ions on the electron-deficient anthraquinone ring to form an ether linkage.

The polymerization would proceed as follows: this compound would react with a variety of aromatic diols (bisphenols) to yield poly(arylene ether quinone)s. The anthraquinone unit, being part of the polymer backbone, would impart rigidity, thermal stability, and specific redox properties to the resulting material. The properties of the final polymer could be tailored by the choice of the bisphenol co-monomer. For instance, using rigid bisphenols would lead to polymers with high glass transition temperatures (Tg) and thermal stability, whereas flexible bisphenols could enhance solubility and processability.

Detailed research findings on analogous systems, such as the polymerization of other activated dihalides, provide a framework for predicting the outcomes of using fluorinated anthraquinones. For example, the synthesis of PEEK involves reacting 4,4′-difluorobenzophenone with hydroquinone at elevated temperatures (up to 320°C) in a solvent like diphenyl sulfone. google.com The reaction is sensitive to stoichiometry, purity of monomers, and reaction conditions to achieve high molecular weights.

Based on this established chemistry, the polymerization of this compound with a bisphenol like 4,4'-biphenol would be expected to produce a poly(ether quinone) with a fully aromatic backbone. The table below illustrates the potential combinations and expected properties of polymers derived from a generic difluoroanthraquinone monomer, based on data from similar poly(arylene ether) systems.

Difluoroanthraquinone MonomerBisphenol Co-monomerTypical SolventTypical BaseExpected Polymer Properties
This compoundHydroquinoneN-Methyl-2-pyrrolidone (NMP), Diphenyl SulfonePotassium Carbonate (K₂CO₃)High thermal stability, rigid, potentially semi-crystalline, limited solubility.
This compound4,4'-BiphenolNMP, Diphenyl SulfoneK₂CO₃Very high Tg, excellent thermal stability, rigid rod-like structure, poor solubility.
This compoundBisphenol ANMP, N,N-Dimethylacetamide (DMAc)K₂CO₃Amorphous, good solubility in organic solvents, lower Tg compared to rigid bisphenols.
This compound4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)DMAc, NMPK₂CO₃Enhanced solubility, lower dielectric constant, amorphous, high Tg.

The incorporation of the anthraquinone moiety is expected to result in polymers with distinct coloration and electrochemical activity, making them interesting candidates for applications in membranes, advanced composites, or as cathode materials in energy storage devices. nih.gov Further research into the synthesis and characterization of polymers from this compound is necessary to fully establish their structure-property relationships and potential applications.

Spectroscopic Data for this compound Not Publicly Available

Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data for this compound did not yield the specific chemical shifts, coupling constants, vibrational frequencies, or absorption maxima required to fulfill the detailed outline provided. While general spectroscopic characteristics of the anthraquinone framework are well-documented for other derivatives, providing this information would not adhere to the strict instruction to focus solely on this compound.

Accurate scientific reporting requires verifiable data from experimental sources. Without access to such data for this compound, the generation of the requested article would rely on speculation or data from related but distinct compounds, which would be scientifically inappropriate and violate the specific constraints of the request. Therefore, no article content can be provided at this time.

Spectroscopic Characterization Methodologies for 1,2 Difluoroanthraquinone

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

Photophysical Parameter Determination

The photophysical properties of 1,2-Difluoroanthraquinone, which dictate its behavior upon light absorption, are quantified by parameters such as fluorescence quantum yield and fluorescence lifetime. These parameters provide insight into the efficiency of the fluorescence process and the dynamics of the excited state.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence after initial photon absorption. wikipedia.orguci.edu It is defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon. wikipedia.org

The determination of Φf for this compound is typically performed using a comparative method. uci.edu This involves a well-characterized standard compound with a known quantum yield. Solutions of the standard and the test sample (this compound) are prepared, often in the same solvent to minimize refractive index differences. uci.edu The key is to ensure both solutions have identical absorbance at the same excitation wavelength, implying they absorb the same number of photons. uci.edu The integrated fluorescence intensities are then measured under identical experimental conditions. The quantum yield of the unknown sample can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

Φ is the fluorescence quantum yield.

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

η is the refractive index of the solvent.

Subscripts X and ST denote the unknown sample and the standard, respectively. uci.edu

The environment, particularly solvent polarity, can significantly influence the quantum yield of anthraquinone (B42736) derivatives. wikipedia.orgnih.gov For instance, studies on similar molecules like 2-amino-9,10-anthraquinone have shown that fluorescence quantum yields can be unusually high in low-polarity solvents compared to medium or high-polarity solvents. nih.gov This is often attributed to structural changes in the molecule in different solvent environments. nih.gov

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. researchgate.netsigmaaldrich.com This parameter is an intrinsic property of a fluorophore and is generally independent of the fluorophore's concentration or the intensity of the excitation light. sigmaaldrich.comnih.gov However, it is sensitive to factors like temperature and the local chemical environment. sigmaaldrich.com

Fluorescence lifetime is commonly measured using time-domain or frequency-domain techniques. sigmaaldrich.com The time-domain method, particularly Time-Correlated Single Photon Counting (TCSPC), is widely used. This technique involves exciting the sample with a very short pulse of light and then measuring the time delay until a fluorescence photon is detected. sigmaaldrich.com By repeating this process many times, a histogram of the decay of fluorescence intensity over time is built. edinst.com For a simple system with a single exponential decay, the lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 36.8%) of its initial value. researchgate.netedinst.com

The fluorescence decay can be described by the equation:

I(t) = I0 * e(-t/τ)

Where:

I(t) is the intensity at time t.

I0 is the initial intensity at t=0.

τ is the fluorescence lifetime. edinst.com

The lifetimes of fluorophores typically range from picoseconds to hundreds of nanoseconds. researchgate.net For complex systems, the decay may be multi-exponential, indicating the presence of multiple fluorescent species or different excited state processes. nih.gov

Table 1: Representative Photophysical Data for Anthraquinone Derivatives

CompoundSolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
AnthraquinoneEthanol~0.03~1.2
2-AminoanthraquinoneCyclohexane0.218.5
2-AminoanthraquinoneAcetonitrile0.010.4
9,10-DiphenylanthraceneCyclohexane0.978.9

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). chemguide.co.uklibretexts.org

When this compound is introduced into the ion source of a mass spectrometer (e.g., using electron ionization), it is bombarded with high-energy electrons. This process typically removes one electron from the molecule to form a positively charged molecular ion (M•+). chemguide.co.uklibretexts.org The m/z value of this ion provides the molecular weight of the compound. For this compound (C14H6F2O2), the expected monoisotopic mass is approximately 244.03 g/mol .

The molecular ions formed during ionization are often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. wikipedia.orgchemguide.co.uk Only the charged fragments are detected by the mass spectrometer, producing a unique fragmentation pattern that serves as a molecular fingerprint. chemguide.co.uk

The fragmentation of the anthraquinone core is well-characterized. A primary and highly characteristic fragmentation pathway for anthraquinone and its derivatives is the successive loss of two neutral carbon monoxide (CO) molecules (each with a mass of 28 Da). pjsir.org This process is driven by the stability of the resulting ions. For this compound, the fragmentation would likely proceed as follows:

Molecular Ion Formation: C14H6F2O2 + e- → [C14H6F2O2]•+ + 2e- (m/z ≈ 244)

First CO Loss: [C14H6F2O2]•+ → [C13H6F2O]•+ + CO (m/z ≈ 216)

Second CO Loss: [C13H6F2O]•+ → [C12H6F2]•+ + CO (m/z ≈ 188)

The presence of fluorine substituents can also influence the fragmentation, potentially leading to the loss of fluorine radicals (F•) or hydrogen fluoride (B91410) (HF), although the loss of CO is typically the most dominant fragmentation pathway for the anthraquinone skeleton. nih.gov The analysis of these fragmentation patterns is crucial for confirming the structure of the synthesized compound.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z (Da)Proposed Fragment IonProposed Neutral Loss
244[C14H6F2O2]•+ (Molecular Ion)-
216[C13H6F2O]•+CO
188[C12H6F2]•+2CO

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com For this compound, single-crystal XRD analysis can provide definitive proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The fundamental principle of XRD is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice. anton-paar.comyoutube.com

nλ = 2d sinθ

Where:

n is an integer.

λ is the wavelength of the incident X-rays.

d is the spacing between the crystal lattice planes.

θ is the scattering angle. anton-paar.com

In a single-crystal XRD experiment, a well-ordered crystal of this compound is mounted on a goniometer and rotated while being irradiated with a monochromatic X-ray beam. carleton.edu A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern. By analyzing this pattern, the electron density map of the molecule can be calculated, which in turn allows for the determination of the atomic positions.

The resulting structural data includes:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Intermolecular Interactions: Information on how molecules pack together in the crystal, including potential π-π stacking or halogen bonding.

Table 3: Representative Crystallographic Data for Dihaloanthraquinone Derivatives

Parameter1,5-Dichloroanthraquinone (B31372)1,8-Dichloroanthraquinone
Chemical FormulaC14H6Cl2O2C14H6Cl2O2
Crystal SystemMonoclinicMonoclinic
Space GroupP21/aP21/c
a (Å)3.8515.22
b (Å)27.853.88
c (Å)10.4519.01
β (°)92.8104.2
Volume (Å3)11191088

Computational Chemistry and Theoretical Investigations of 1,2 Difluoroanthraquinone

Application of Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. sioc-journal.cn This method is particularly effective for aromatic systems like anthraquinone (B42736) and its derivatives. rsc.org For 1,2-Difluoroanthraquinone, DFT calculations are used to optimize the molecular geometry and to determine various electronic properties that govern its chemical behavior.

Theoretical studies on substituted anthraquinones have demonstrated that hybrid DFT functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p), provide reliable results for both geometric and electronic properties. uclouvain.be These calculations form the foundation for understanding the molecule's stability, reactivity, and spectroscopic signatures.

Ground State Electronic Properties (HOMO-LUMO Gaps, Molecular Orbitals)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. schrodinger.com

For anthraquinone derivatives, the HOMO is typically a π-orbital distributed across the fused aromatic rings, while the LUMO is a π*-orbital. The introduction of fluorine atoms, being highly electronegative, is expected to influence the energies of these orbitals. DFT calculations can precisely map the distribution of these orbitals and quantify the energy gap. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, which can affect its color and photochemical reactivity. wikipedia.org While precise values for this compound require specific calculations, studies on related quinone systems show that DFT can predict these gaps with high accuracy, often correlating well with experimental data from UV-Vis spectroscopy. uq.edu.au

Table 1: Representative Frontier Orbital Energies (Illustrative)

OrbitalEnergy (eV) - Conceptual
LUMO-2.5 to -3.5
HOMO-6.0 to -7.0
HOMO-LUMO Gap3.0 to 4.0

Note: The values in this table are illustrative, based on typical ranges for similar aromatic quinones, and represent the type of data generated from DFT calculations. Actual values for this compound would require specific computation.

Charge Distribution and Electrostatic Potentials

The distribution of electrons within a molecule determines its electrostatic potential (ESP), which is a key factor in predicting intermolecular interactions and sites of chemical reactivity. mdpi.com The ESP map provides a visual representation of the charge distribution on the molecular surface, with red areas indicating negative potential (electron-rich regions) and blue areas indicating positive potential (electron-poor regions). researchgate.net

For this compound, the electronegative oxygen atoms of the carbonyl groups and the fluorine substituents create regions of significant negative electrostatic potential. These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms on the aromatic rings will be associated with regions of positive potential, making them sites for potential nucleophilic interaction. DFT calculations can generate detailed ESP maps and quantify the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis), offering a quantitative basis for understanding the molecule's polarity and interaction preferences. semanticscholar.org

Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical modeling can provide insights into its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. mdpi.com Studies on substituted anthraquinones have shown that TD-DFT calculations can predict the maximum absorption wavelength (λmax) with a high degree of accuracy, often within a standard deviation of 13 nm when solvent effects are included. uclouvain.benih.gov The calculations for this compound would likely show characteristic absorptions corresponding to π→π* transitions within the aromatic system.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations predict the resonance frequencies of ¹H, ¹³C, and ¹⁹F nuclei, which are highly sensitive to the local electronic environment. Comparing calculated shifts with experimental data can confirm the molecular structure and provide detailed information about the electronic effects of the fluorine substituents. mdpi.com

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into mechanisms that are often difficult to probe experimentally. nih.gov For this compound, DFT can be used to model its reactivity, such as in nucleophilic aromatic substitution reactions where a fluorine atom might be displaced.

By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a proposed reaction can be mapped out. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, the theoretical analysis of the reaction of this compound with a nucleophile would involve locating the transition state structure and calculating its energy relative to the reactants. Such studies are fundamental to understanding the regioselectivity and kinetics of its chemical transformations.

Investigation of Intermolecular Interactions and Crystal Packing

In the solid state, the properties of a molecular material are heavily influenced by how the individual molecules arrange themselves, a feature known as crystal packing. mdpi.com This arrangement is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen bonds. chemrxiv.orgnih.gov

For this compound, computational methods can be used to analyze these interactions. The fluorine atoms can participate in weak C–H⋯F hydrogen bonds, and the planar aromatic system is conducive to π-π stacking interactions. rsc.org By analyzing the crystal structure (if available) or by performing crystal structure prediction simulations, the nature and strength of these interactions can be quantified. Energy framework diagrams, derived from calculations on molecular pairs, can visualize the energetic landscape of the crystal, highlighting the dominant interactions that stabilize the packed structure. researchgate.net This understanding is critical for crystal engineering and predicting the material's bulk properties.

Comparative Computational Studies with Other Difluoroanthraquinone Isomers

To understand the specific effects of the fluorine substitution pattern, it is highly informative to conduct comparative computational studies between this compound and its other isomers (e.g., 1,3-, 1,4-, 2,3-, 2,6-Difluoroanthraquinone).

DFT calculations can be performed on a series of isomers using the same level of theory to ensure consistent and comparable results. researchgate.net Such studies would reveal how the positions of the fluorine atoms systematically affect various properties. For example, the HOMO-LUMO gap, dipole moment, and electrostatic potential distribution can vary significantly between isomers, leading to different electronic and chemical behaviors. acs.org A comparative analysis could elucidate structure-property relationships, explaining, for instance, why one isomer might have a different color, solubility, or redox potential than another. rsc.org These insights are invaluable for the rational design of new materials with tailored properties.

Table 2: Illustrative Comparison of Isomer Properties

Property1,2-Isomer (Expected Trend)1,4-Isomer (Expected Trend)2,3-Isomer (Expected Trend)
Dipole MomentHighLow / Zero (Symmetric)Moderate
HOMO-LUMO GapModeratePotentially LowerModerate
Reactivity SiteAsymmetricSymmetricSymmetric

Note: This table presents expected qualitative trends based on general chemical principles of molecular symmetry and electronic effects. Specific quantitative data would be the result of detailed comparative DFT calculations.

Advanced Research Applications and Functional Material Development Based on 1,2 Difluoroanthraquinone

Materials for Organic Electronics and Optoelectronics

The anthraquinone (B42736) scaffold, modified with fluorine atoms, serves as a robust building block for materials in organic electronics, where precise control over energy levels and charge transport characteristics is paramount.

n-Type Organic Semiconductors and Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. While many organic materials naturally exhibit hole-transporting (p-type) behavior, the development of stable and efficient electron-transporting (n-type) semiconductors remains a critical challenge. The introduction of strong electron-withdrawing groups, such as fluorine, to a conjugated core is a primary strategy for creating n-type materials.

Fluorination lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection from electrodes and enhances stability against oxidation in air. While specific performance data for 1,2-Difluoroanthraquinone in OFETs is not yet widely reported, research on other fluorinated anthraquinone derivatives demonstrates the viability of this approach. For instance, trifluoromethylated anthraquinones have been synthesized and shown to function as n-type semiconductors in solution-processed OFETs, achieving electron mobilities as high as 0.28 cm² V⁻¹ s⁻¹. researchgate.net Computational studies further corroborate that fluorinated anthraquinone crystals are promising candidates for n-type organic semiconductors. aip.orgaip.org This body of research strongly suggests the potential of this compound as an active material for n-channel OFETs.

Fluorinated Anthraquinone Derivative Device Type Electron Mobility (μe) On/Off Ratio Reference
Trifluoromethylethynyl AnthraquinoneSolution-processed OFETUp to 0.28 cm² V⁻¹ s⁻¹Not Specified researchgate.net

This table presents data for a representative fluorinated anthraquinone to illustrate the potential of this class of compounds as n-type semiconductors.

Components for Organic Photovoltaic (OPV) Cells

Organic photovoltaic (OPV) cells, or organic solar cells, offer a lightweight, flexible, and potentially low-cost alternative to traditional silicon-based solar technologies. The performance of an OPV device is heavily dependent on the electronic properties of its electron-donor and electron-acceptor (n-type) materials. An ideal acceptor material must have appropriate LUMO energy levels to ensure efficient charge separation at the donor-acceptor interface.

Computational analyses on various anthraquinone derivatives have been conducted to explore their suitability for photovoltaic applications. aip.orgaip.org These studies show that the strategic placement of electron-withdrawing groups, including fluorine, can systematically tune the HOMO-LUMO gap and other key electronic parameters. aip.orgaip.org By lowering the LUMO energy level, fluorination can increase the open-circuit voltage (Voc) of the resulting solar cell, a critical factor for achieving high power conversion efficiency. The investigation of fluorinated anthraquinones, therefore, provides a clear path for designing novel, high-performance n-type acceptor materials for the next generation of organic solar cells. aip.orgaip.org

Host Materials and Emitters for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies. The emissive layer of an OLED typically consists of a host material doped with a light-emitting guest (emitter). The host material facilitates charge transport and transfers energy to the emitter, which then releases that energy as light.

The anthraquinone core has been successfully integrated into materials for OLEDs. For example, a rational design based on an indeno-anthraquinone acceptor core has led to the development of host materials for thermally activated delayed fluorescence (TADF) applications. rsc.org An OLED device using such a host for a deep-red emitter achieved a high maximum external quantum efficiency (EQEmax) of 15.1%. rsc.org Other research has shown that attaching donor groups like carbazole (B46965) to an anthraquinone acceptor can produce efficient red TADF emitters, with solution-processed OLEDs reaching an EQE of 7.8%. researchgate.net The introduction of fluorine atoms onto the anthraquinone core, as in this compound, would further modify the electron-accepting nature of the molecule, providing a mechanism to tune the emission color and efficiency of OLEDs.

Redox-Active Organic Materials for Energy Storage Systems

The inherent ability of the anthraquinone molecule to undergo reversible electrochemical reactions makes it an excellent candidate for energy storage applications, from large-scale grid storage to portable electronics.

Components in Redox Flow Batteries

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, which is essential for stabilizing power grids that incorporate intermittent renewable energy sources like wind and solar. In an RFB, energy is stored in liquid electrolytes containing dissolved redox-active species. Anthraquinone and its derivatives are among the most promising organic molecules for aqueous RFBs due to their fast, reversible two-electron redox reactions and chemical stability. rsc.org

The cell voltage of an RFB is determined by the difference in the redox potentials of the active species in the positive and negative electrolytes. Molecular engineering allows for the precise tuning of these redox potentials. Substituting the anthraquinone core with electron-withdrawing groups like fluorine is expected to raise its reduction potential, making the reduction process occur at a less negative voltage. This tunability is crucial for pairing with other redox-active materials to maximize battery output. Furthermore, fluorination has been explored as a strategy in other components of flow batteries, such as in ion-exchange membranes, to enhance performance by improving conductivity and selectivity. researchgate.netresearchgate.net

Additives for Rechargeable Battery Technologies (e.g., Li-S Batteries)

Lithium-sulfur (Li-S) batteries are a next-generation technology with a theoretical energy density significantly higher than conventional lithium-ion batteries. However, they face challenges such as the growth of lithium dendrites and the "shuttle effect," where soluble lithium polysulfide intermediates migrate between electrodes, causing capacity loss. acs.orgacs.org

Recent research has demonstrated that a close isomer of this compound, 1,4-difluoroanthraquinone (B1351278) (DFAQ) , is a highly effective bifunctional electrolyte additive that addresses these key issues. acs.orgacs.org Firstly, DFAQ reacts with the lithium metal anode to form a stable and uniform solid electrolyte interphase (SEI) that is rich in lithium fluoride (B91410) (LiF). acs.orgacs.orgfigshare.com This robust SEI layer physically suppresses the growth of lithium dendrites and shields the anode from reacting with the polysulfides. acs.orgfigshare.com

Secondly, DFAQ acts as a redox mediator, accelerating the sluggish conversion kinetics of lithium polysulfides. acs.org This catalytic function helps to minimize the accumulation of soluble intermediates, thereby mitigating the shuttle effect and improving the utilization of the sulfur cathode. acs.org The use of the DFAQ additive led to Li-S cells with exceptional performance, demonstrating high discharge capacities, excellent rate capabilities, and outstanding long-term stability. figshare.com

Performance Metric Value Achieved with DFAQ Additive Conditions Reference
Initial Discharge Capacity1693.4 mAh g⁻¹0.5C figshare.com
Cycling StabilityStable cyclingOver 700 cycles figshare.com
Function 1Forms LiF-rich SEIOn Li anode acs.orgacs.org
Function 2Redox mediator for LiPS conversionIn electrolyte acs.org

This table summarizes the performance of Li-S batteries using the bifunctional additive 1,4-difluoroanthraquinone (DFAQ) , a structural isomer of this compound.

Development of Chemical Sensor Platforms

The development of chemical sensors for the selective detection of ions is a critical area of research with applications in environmental monitoring, industrial process control, and biomedical diagnostics. Anthraquinone derivatives have emerged as versatile platforms for the design of chemosensors due to their photophysical properties and the ability to coordinate with various analytes. The presence of fluorine atoms in this compound can enhance its potential as a sensor by modulating its electronic and binding properties.

While direct studies on this compound as a fluoride ion chemosensor are not extensively documented, the broader class of anthraquinone-based receptors shows significant promise. The underlying sensing mechanism often involves hydrogen bonding interactions between the N-H protons of urea (B33335) or thiourea (B124793) groups appended to the anthraquinone core and the fluoride anion. rsc.orgbohrium.com This interaction perturbs the intramolecular charge transfer (ICT) within the molecule, leading to a detectable colorimetric or fluorescent response.

The electron-withdrawing nature of the fluorine atoms in this compound could potentially enhance the acidity of the N-H protons in its derivatives, leading to stronger hydrogen bonding with fluoride ions and thus, higher sensitivity and selectivity. researchgate.net Research on related anthraquinone derivatives has demonstrated that the addition of fluoride ions can cause a significant decrease in fluorescence intensity, indicating a strong binding event. rsc.orgbohrium.com

Table 1: Comparison of Anthraquinone-Based Fluoride Ion Sensors

Sensor MoietyAnalyteSensing MechanismObservable Change
Anthraquinone-ureaF⁻Hydrogen Bonding, ICTColor change, Fluorescence quenching
Anthraquinone-thioureaF⁻Hydrogen Bonding, ICTColor change
Anthraquinone-imidazoleF⁻DeprotonationColorimetric and fluorescent changes

This table is generated based on the general principles of anthraquinone-based sensors and provides a hypothetical application for this compound derivatives.

The carbonyl and potential amino or hydroxyl substituents on the this compound scaffold can act as effective binding sites for various metal ions. The coordination of a metal ion can lead to changes in the electronic structure of the anthraquinone core, resulting in a measurable optical or electrochemical signal. The fluorine atoms can influence the selectivity and sensitivity of these sensors by altering the electron density of the binding sites.

For instance, anthraquinone derivatives have been shown to form complexes with a range of metal ions, including Fe(III) and Cu(II). mdpi.com The stoichiometry of these complexes can vary, for example, forming 1:3 (metal:chelator) complexes with Fe(III) and 1:2 complexes with Cu(II). mdpi.com The complexation event often leads to shifts in the UV-Vis absorption spectra, providing a basis for colorimetric sensing. While specific studies on this compound are limited, the principles of metal ion chelation by anthraquinone derivatives suggest its potential in this area. mdpi.comnih.gov

Fluorous Separation Techniques and Probe Molecules

Fluorous chemistry utilizes the unique properties of highly fluorinated compounds, which exhibit low miscibility with both organic and aqueous phases, to facilitate separations. By tagging molecules with a "fluorous" ponytail, they can be selectively separated from non-fluorinated compounds using a fluorous solid phase or liquid-liquid extraction.

Fluorinated anthraquinones, due to their color, are excellent candidates for probe molecules to develop and visualize fluorous separation techniques. While research has often focused on other isomers like 1,4-difluoroanthraquinone, the principles are directly applicable to this compound. These molecules can be functionalized with alkyl or fluoroalkyl chains to tune their solubility and retention behavior on fluorous stationary phases. Such studies are crucial for optimizing fluorous separation protocols for a wide range of applications, including catalyst recovery and product purification in organic synthesis.

Polymeric Systems Incorporating Fluorinated Anthraquinone Units

The incorporation of anthraquinone moieties into polymeric structures can impart desirable properties such as redox activity, thermal stability, and specific optical characteristics. This compound serves as a potential building block for the synthesis of novel polymeric materials.

Poly(quinone imine)s are a class of polymers that contain both quinone and imine functionalities in their backbone. These polymers are of interest for their electrical conductivity and redox properties. The synthesis of poly(quinone imine)s can be achieved through the condensation polymerization of diaminoanthraquinones with dialdehydes.

While the direct synthesis from this compound has not been extensively reported, a plausible synthetic route would involve the initial conversion of this compound to a diamino-substituted derivative. This diamino monomer could then be polymerized with a suitable dialdehyde, such as terephthaldehyde, to yield a poly(quinone imine). The fluorine atoms on the anthraquinone unit would be expected to influence the polymer's electronic properties and stability. The modification of the quinone ring with nitrogen substituents is a known strategy to create new classes of redox-active compounds. rsc.org

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. uchicago.edu Their tunable porosity and functionality make them promising materials for applications in gas storage, catalysis, and sensing. Anthraquinone derivatives have been successfully used as building blocks for the synthesis of COFs. uchicago.edursc.orgrsc.org

The synthesis of a COF incorporating this compound would typically involve a condensation reaction between a derivative of this compound with multiple reactive sites (e.g., diamino-1,2-difluoroanthraquinone) and a complementary linker molecule (e.g., a trialdehyde). The resulting COF would possess a periodic structure with the fluorinated anthraquinone units integrated into the framework. The presence of the fluorine atoms could enhance the stability of the COF and modulate its interaction with guest molecules. For example, anthraquinone-based COFs have been investigated as recyclable photocatalysts for C-H functionalization. uchicago.edursc.org

Table 2: Potential Monomers Derived from this compound for Polymer Synthesis

MonomerPolymer TypePotential Linker
Diamino-1,2-difluoroanthraquinonePoly(quinone imine)Terephthaldehyde
Diamino-1,2-difluoroanthraquinoneCovalent Organic Framework1,3,5-Triformylphloroglucinol
Dihydroxy-1,2-difluoroanthraquinonePolyetherDihaloalkane

This table presents hypothetical monomer designs and their potential applications in polymer synthesis based on established chemical principles.

Catalytic Applications of Fluorinated Anthraquinone Derivatives

The introduction of fluorine atoms onto the anthraquinone scaffold significantly modifies its electronic properties, enhancing its potential in various catalytic applications. These modifications can influence the redox potential, stability, and intermolecular interactions of the molecule, making fluorinated anthraquinones, including this compound, valuable components in modern catalysis.

Photo-redox Catalysis

Fluorinated anthraquinone derivatives have emerged as potent organocatalysts in photo-redox reactions, which utilize visible light to drive chemical transformations. The catalytic cycle is initiated by the photoexcitation of the anthraquinone molecule.

Detailed mechanistic studies, using techniques like transient absorption spectroscopy and density functional theory (DFT), have elucidated the process for anthraquinone (AQN)-catalyzed fluorination. elsevierpure.com Upon irradiation with light, the anthraquinone catalyst is promoted to an excited state. elsevierpure.com This photoexcited catalyst does not directly react with the substrate but instead interacts with a fluorinating agent, such as Selectfluor®. This interaction leads to the formation of a transient AQN–Selectfluor® triplet exciplex (an excited-state complex). elsevierpure.com This exciplex is the key species responsible for initiating and sustaining the fluorination reaction, which proceeds through a radical chain mechanism. elsevierpure.com While radical chain reactions can propagate, the process requires the continuous formation of the exciplex to maintain a controlled and chemoselective reaction at ambient temperatures. elsevierpure.com

Visible light photoredox catalysis represents a sustainable and powerful method for generating a variety of fluorinated radicals under very mild conditions, often outperforming traditional methods that require high-energy UV light or toxic radical initiators. uliege.be

Metal-Anthraquinone Complexes in Organic Transformations

Anthraquinone derivatives can act as ligands, binding to metal ions to form coordination complexes with diverse catalytic activities. The quinone moiety offers sites for chelation, and the properties of the resulting metal complex are influenced by the substituents on the anthraquinone core. The incorporation of fluorine atoms, as in this compound, can modulate the electronic structure and steric environment of the ligand.

Anthraquinones are known to form complexes with various transition metals, including iron and copper. nih.gov The formation of these metal-anthraquinone complexes can influence redox-sensitive processes. While much of the research in this area focuses on biological applications, the underlying principles are directly applicable to organic transformations. By carefully selecting the metal center and the substitution pattern on the anthraquinone ligand, it is possible to design catalysts for specific organic reactions. For example, the redox activity of a copper-anthraquinone complex could be harnessed to catalyze oxidation or reduction reactions in organic synthesis. The presence of fluorine atoms on the ligand could enhance the stability of the catalyst or fine-tune its redox potential for a desired transformation.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. This compound, with its specific electronic and structural features, is a valuable building block in this field.

Molecular Recognition and Self-Assembly

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. This principle governs how molecules self-assemble into larger, well-defined structures. In host-guest chemistry, a larger 'host' molecule encapsulates a smaller 'guest' molecule.

Studies on 1,4-dihydroxy-9,10-anthraquinone (quinizarin) have shown its ability to form inclusion complexes with cyclodextrin (B1172386) hosts. nih.gov The formation of these complexes is driven primarily by hydrophobic interactions, where the anthraquinone molecule resides within the hydrophobic cavity of the cyclodextrin. nih.gov The specific orientation of the guest within the host depends on the relative sizes of the host cavity and the guest molecule. nih.gov For instance, depending on the cyclodextrin's size, either the unsubstituted or the substituted ring of the anthraquinone may be encapsulated. nih.gov

The introduction of fluorine atoms can significantly influence these interactions. Halogen bonding, a specific type of non-covalent interaction involving a halogen atom, can provide directional control during self-assembly. eurekalert.org Molecules containing both chlorine and bromine atoms have been shown to act as "velcro," directing the formation of complex supramolecular structures. eurekalert.org Similarly, the fluorine atoms in this compound can participate in specific interactions, guiding the self-assembly process and leading to the formation of unique supramolecular architectures. The ability of fluorinated components to self-sort or co-assemble into structures like vesicles has been demonstrated, highlighting the utility of fluorination in designing complex nanoscale assemblies. nih.gov

Design of Advanced Molecular Architectures

The principles of molecular recognition and self-assembly are utilized to construct advanced molecular architectures with specific functions. By using molecules designed with specific interaction sites, complex structures can be built from the bottom up.

Fluorinated compounds are key components in the design of advanced materials. For example, fluorinated 2D conjugated porous organic polymers (2D CPOPs) have been fabricated into free-standing, flexible films. rsc.org These materials exhibit tunable properties based on their pore sizes, functionalities, and structural topologies. The inclusion of fluorine in the polymer backbone influences properties such as hydrophobicity and can be used to control the performance of the material in applications like nanofiltration and molecular sieving. rsc.org

Anthraquinone-based units can be incorporated as building blocks in covalent organic frameworks (COFs). These crystalline, porous materials can act as hosts for other molecules in host-guest assemblies. chemrxiv.org Such assemblies have been investigated for applications in photo-induced charge separation, where the anthraquinone-based COF acts as an acceptor for an electron-donating guest molecule. chemrxiv.org The rational design of these supramolecular assemblies, facilitated by the specific properties of building blocks like this compound, can create charge transport pathways, paving the way for COF-based photocatalytic systems. chemrxiv.org

Table 1: Key Concepts in the Application of this compound
Concept Description
Photo-redox Catalysis Utilizes light to excite the fluorinated anthraquinone, which then forms an exciplex with a fluorinating agent to initiate a chemical reaction. elsevierpure.com
Metal-Ligand Complexation This compound can act as a ligand, binding to metal centers. The fluorine atoms modulate the electronic properties and catalytic activity of the resulting complex. nih.govnih.gov
Host-Guest Chemistry The molecule can be encapsulated by larger host molecules like cyclodextrins, driven by non-covalent interactions. nih.gov
Self-Assembly Non-covalent forces, potentially including halogen bonding from the fluorine atoms, guide the spontaneous organization of molecules into ordered supramolecular structures. eurekalert.orgnih.gov
Molecular Architectures Serves as a functional building block (tecton) for constructing advanced materials such as Covalent Organic Frameworks (COFs) with tailored properties for applications like photocatalysis and molecular sieving. rsc.orgchemrxiv.org

Q & A

Basic: What are the most effective synthetic routes for preparing 1,2-difluoroanthraquinone, and how do reaction conditions influence yield and purity?

Methodological Answer:
this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

  • Fluorination of Anthraquinone Precursors : Reacting 1,2-dihydroxyanthraquinone with fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction temperature (80–120°C) and solvent polarity (DMF or DMSO) critically affect fluorination efficiency .
  • Catalytic Coupling : Pd-catalyzed cross-coupling with fluorinated aryl boronic acids (e.g., Suzuki-Miyaura coupling) can introduce fluorine substituents. Catalyst systems like Pd(OAc)₂/PPh₃ improve regioselectivity but may require inert atmospheres to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do fluorine substituents at the 1,2-positions alter the electronic and photophysical properties of anthraquinone derivatives?

Methodological Answer:
Fluorine’s electronegativity and inductive effects significantly modify anthraquinone’s properties:

  • Electronic Effects : Fluorine withdraws electron density, reducing the HOMO-LUMO gap. This can be quantified via cyclic voltammetry (CV) to measure redox potentials. For example, this compound exhibits a 0.3 V anodic shift compared to non-fluorinated analogs .
  • Photophysical Analysis : UV-Vis spectroscopy (λmax ~450 nm in DCM) and fluorescence quenching studies reveal enhanced intersystem crossing due to heavy atom effects, making it suitable for photodynamic therapy research .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals, correlating with experimental spectroscopic data .

Basic: What are the standard protocols for characterizing this compound’s crystal structure and thermal stability?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD (monochromatic Cu-Kα radiation, 100 K) resolves bond lengths and angles. For this compound, expect a monoclinic lattice (space group P21/n) with a β-angle ~95.9°, as seen in similar fluorinated anthraquinones .
  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Decomposition typically occurs above 250°C, with mass loss corresponding to fluorine elimination .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (melting point ~280°C) and assess crystallinity .

Advanced: How can researchers evaluate this compound’s interactions with biological targets (e.g., enzymes or ion channels)?

Methodological Answer:

  • In Vitro Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd). For example, incubate with β-adrenergic receptors (10 µM–1 mM range) in PBS buffer (pH 7.4) .
  • In Vivo Models : Adapt ECG-based protocols from pollutant studies (e.g., murine models exposed via nebulization). Monitor cardiac parameters (QT interval, heart rate) post-administration (1–10 mg/kg) and compare with controls .
  • Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding modes to targets like DNA topoisomerase II. Validate with mutagenesis studies .

Data Contradiction: How should researchers address variability in reported reaction yields for fluorinated anthraquinone syntheses?

Methodological Answer:

  • Source Analysis : Compare solvent purity (DMF vs. DMAc), catalyst batch (Pd(OAc)₂ vs. PdCl₂), and fluorinating agent activity (DAST vs. Deoxo-Fluor) across studies .
  • Reproducibility Tests : Replicate reactions under inert (Ar) vs. ambient conditions. For example, Pd-catalyzed couplings yield 38–51% depending on O₂ levels .
  • Statistical Tools : Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading) and optimize via response surface methodology (RSM) .

Advanced: What strategies enable the application of this compound in advanced material science (e.g., fluorous separations or organic electronics)?

Methodological Answer:

  • Fluorous Separation : Synthesize fluorocarbon-tagged probes via alkylation of this compound with perfluoroalkyl amines. Use fluorous solid-phase extraction (F-SPE) for purification, leveraging fluorine’s phase-selective properties .
  • Organic Photovoltaics : Blend with P3HT polymer (1:1 w/w) and measure hole mobility via space-charge-limited current (SCLC) techniques. Fluorine enhances electron-accepting capacity, improving power conversion efficiency (PCE) .
  • Electrochromic Devices : Deposit thin films via spin-coating (2000 rpm, 30 sec) and test switching kinetics (λ = 600 nm) in 0.1 M TBAP/ACN electrolyte .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.